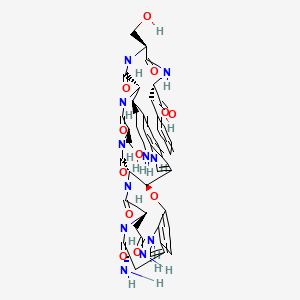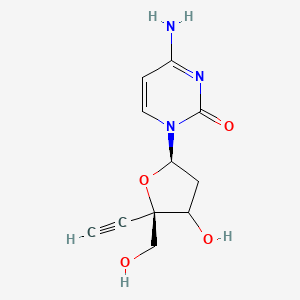
4'-Ethynyl-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Ethynyl-2’-deoxycytidine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is particularly noted for its potential as an anticancer agent, specifically targeting hematologic malignancies such as diffuse large B-cell lymphoma and acute lymphoblastic leukemia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxycytidine typically involves the modification of 2’-deoxycytidineThis can be achieved through various chemical reactions, including Sonogashira coupling, which involves the reaction of a halogenated sugar derivative with an ethynyl compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4’-Ethynyl-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various modified nucleosides, which can have different biological activities and properties .
科学研究应用
4’-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Utilized in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting hematologic malignancies.
Industry: Employed in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 4’-Ethynyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, leading to replication fork arrest and accumulation of cells in the S-phase. This results in the induction of replicative stress and subsequent cell death. The compound requires phosphorylation by deoxycytidine kinase for its activity and is resistant to deamination by cytidine deaminase .
相似化合物的比较
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Another nucleoside analog used in cancer therapy.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Used in the treatment of acute myeloid leukemia.
5-Aza-2’-deoxycytidine (Decitabine): Employed in the treatment of myelodysplastic syndromes.
Uniqueness: 4’-Ethynyl-2’-deoxycytidine is unique due to its resistance to deamination and its ability to induce replicative stress more effectively than other nucleoside analogs. This makes it a promising candidate for the treatment of certain types of cancer .
属性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,5R)-5-ethynyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-11(6-15)7(16)5-9(18-11)14-4-3-8(12)13-10(14)17/h1,3-4,7,9,15-16H,5-6H2,(H2,12,13,17)/t7?,9-,11-/m1/s1 |
InChI 键 |
MSPJPGIGNWYLAC-MOBVGWBASA-N |
手性 SMILES |
C#C[C@]1(C(C[C@@H](O1)N2C=CC(=NC2=O)N)O)CO |
规范 SMILES |
C#CC1(C(CC(O1)N2C=CC(=NC2=O)N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


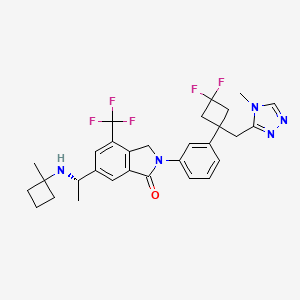
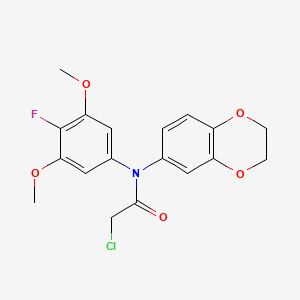
![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

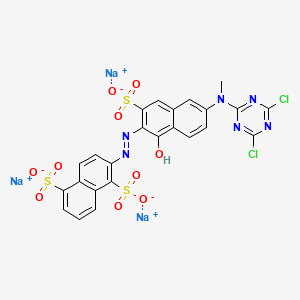
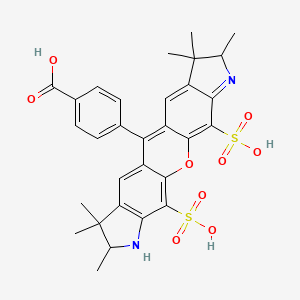
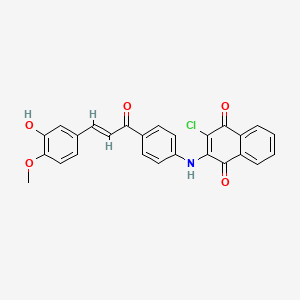
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
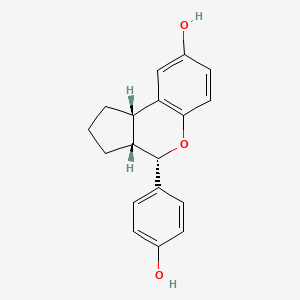

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)


